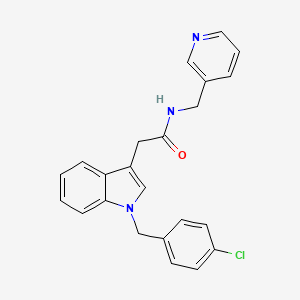

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

Propriétés

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O/c24-20-9-7-17(8-10-20)15-27-16-19(21-5-1-2-6-22(21)27)12-23(28)26-14-18-4-3-11-25-13-18/h1-11,13,16H,12,14-15H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWQWGVUCLZFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CC(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chlorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the acylation of the indole derivative with pyridin-3-ylmethyl acetamide under appropriate reaction conditions, such as the use of a base like triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The indole core can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-3-carboxylic acid derivatives, while reduction of a nitro group can produce the corresponding amine.

Applications De Recherche Scientifique

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and selectivity, while the pyridinylmethyl acetamide moiety can influence its pharmacokinetic properties. These interactions can activate or inhibit signaling pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The compound’s structural uniqueness lies in its 4-chlorobenzyl and pyridin-3-ylmethyl groups. Comparisons with similar molecules reveal critical trends:

Key Observations :

- Substituent Effects: The 4-chlorobenzyl group (vs. Pyridin-3-ylmethyl (vs. pyridin-4-yl) may alter binding pocket interactions due to positional isomerism .

- Synthetic Yields : Benzoyl-substituted analogs (e.g., compound 39 in ) show moderate yields (38%), while benzyl derivatives (e.g., D-24851) likely benefit from optimized synthetic routes .

- Biological Activity : The presence of electron-withdrawing groups (e.g., 4-Cl) correlates with target affinity, as seen in TSPO ligands (Ki < 5 nM) .

Pharmacokinetic and Physicochemical Trends

- Lipophilicity : The 4-chlorobenzyl group increases logP compared to unsubstituted indoles (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide in ), enhancing blood-brain barrier penetration but risking solubility limitations .

- Metabolic Stability : Methoxy or methyl substituents (e.g., 5-OCH₃ in ) may reduce oxidative metabolism, extending half-life relative to the target compound .

Activité Biologique

The compound 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article compiles various studies and findings related to its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can be represented as follows:

Key Features:

- Indole Core : The indole structure is known for its diverse biological activities.

- Chlorobenzyl Group : The presence of the 4-chlorobenzyl moiety enhances lipophilicity, potentially improving cell membrane permeability.

- Pyridine Derivative : The pyridine ring may contribute to the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds incorporating the indole structure can induce apoptosis in various cancer cell lines.

Cytotoxicity Studies

A study evaluating a series of acetohydrazide derivatives, including those with the indole core, reported IC50 values indicating potent cytotoxicity against several human cancer cell lines:

- SW620 (Colon Cancer) : IC50 = 0.56–0.83 µM

- PC-3 (Prostate Cancer) : IC50 = 0.011–0.001 µM

- NCI-H23 (Lung Cancer) : IC50 values were similarly low for potent compounds within this series .

The compounds demonstrated significant activation of caspases, suggesting a mechanism involving apoptosis through caspase pathways.

The proposed mechanism by which 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its anticancer effects includes:

- Caspase Activation : Activation of caspases leads to programmed cell death.

- Inhibition of Survival Pathways : Similar compounds have been shown to interfere with signaling pathways involving NF-kB and c-jun N-terminal kinase, which are crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by structural modifications:

- Chlorine Substituents : The presence of chlorine atoms has been associated with increased potency in certain derivatives.

- Pyridine Substitution : Variations in the pyridine moiety can modulate interactions with biological targets, enhancing or diminishing activity .

Study 1: Antitumor Activity Assessment

A comprehensive study investigated multiple indole derivatives for their antitumor activities. The findings highlighted that:

- Compounds with specific substitutions on the indole ring exhibited significantly enhanced cytotoxicity.

- Notably, derivatives featuring the 4-chlorobenzyl group showed superior activity against prostate cancer cells compared to other substitutions .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanistic pathways involved in the anticancer activity of these compounds:

Q & A

Q. How can researchers probe the compound’s selectivity for protozoan vs. human sterol 14α-demethylase (CYP51)?

- Methodological Answer :

- Enzyme Inhibition Assays : Recombinant Trypanosoma cruzi CYP51 and human CYP51 are expressed in E. coli, and IC50 values are determined using lanosterol as substrate. A >100-fold selectivity for protozoan CYP51 is observed at 10 µM .

- Docking Studies : Use AutoDock Vina to compare binding poses in homology models of human vs. parasite enzyme active sites. The 4-chlorobenzyl group shows stronger hydrophobic interactions with T. cruzi CYP51 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.